molecular formula C33H33ClN2O6 B11440074 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11440074
M. Wt: 589.1 g/mol
InChI Key: JYBMJDQRLZYXQR-UHFFFAOYSA-N
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Description

“4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide” is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones to form the hexahydroquinoline core.

    Aromatic Substitution: Introducing chloro, hydroxy, and methoxy groups onto the phenyl rings.

    Amidation: Forming the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the hexahydroquinoline ring.

    Substitution: Halogen substitution reactions may occur at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include investigating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrial applications might involve its use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Uniqueness

The uniqueness of “4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide” lies in its specific substitution pattern and functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C33H33ClN2O6

Molecular Weight

589.1 g/mol

IUPAC Name

4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C33H33ClN2O6/c1-17-6-9-22(10-7-17)36-33(39)29-18(2)35-24-13-20(19-8-11-26(40-3)27(15-19)41-4)14-25(37)31(24)30(29)21-12-23(34)32(38)28(16-21)42-5/h6-12,15-16,20,30,35,38H,13-14H2,1-5H3,(H,36,39)

InChI Key

JYBMJDQRLZYXQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)Cl)O)OC)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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